Manipulation of the electrical and memory properties of MoS2 field-effect transistors by highly charged ion irradiation†
Nanoscale Advances Pub Date: 2023-11-06 DOI: 10.1039/D3NA00543G
Abstract
Field-effect transistors based on molybdenum disulfide (MoS2) exhibit a hysteresis in their transfer characteristics, which can be utilized to realize 2D memory devices. This hysteresis has been attributed to charge trapping due to adsorbates, or defects either in the MoS2 lattice or in the underlying substrate. We fabricated MoS2 field-effect transistors on SiO2/Si substrates, irradiated these devices with Xe30+ ions at a kinetic energy of 180 keV to deliberately introduce defects and studied the resulting changes of their electrical and hysteretic properties. We find clear influences of the irradiation: while the charge carrier mobility decreases linearly with increasing ion fluence (up to only 20% of its initial value) the conductivity actually increases again after an initial drop of around two orders of magnitude. We also find a significantly reduced n-doping (≈1012 cm−2) and a well-developed hysteresis after the irradiation. The hysteresis height increases with increasing ion fluence and enables us to characterize the irradiated MoS2 field-effect transistor as a memory device with remarkably longer relaxation times (≈ minutes) compared to previous works.
Recommended Literature
- [1] Nanoscale water soluble self-assembled zero-valent iron: role of stabilizers in their morphology†
- [2] Determination of theaflavins in tea solution using the flavognost complexation method
- [3] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [4] Carbon nanostructures in biology and medicine
- [5] A facile fabrication of sepiolite mineral nanofibers with excellent adsorption performance for Cd2+ ions
- [6] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [7] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [8] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [9] Inside back cover
- [10] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 174064-00-7
-
CAS no.: 16478-52-7
-
CAS no.: 175069-96-2